2-(2-iso-Propylphenyl)ethanethiol
Description
2-(2-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone substituted with a 2-iso-propylphenyl group. Its molecular formula is C₁₁H₁₆S, and the aromatic iso-propylphenyl moiety confers significant hydrophobicity and steric bulk. This compound is of interest in organic synthesis, particularly in catalysis and ligand design, where its aromatic structure may enhance stability in nonpolar environments or facilitate π-π interactions.
Properties
IUPAC Name |
2-(2-propan-2-ylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVUCDYULOBBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iso-Propylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 2-iso-propylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method includes the reaction of 2-iso-propylphenylacetic acid with phosphorus pentasulfide (P2S5) to form the thiol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions often involve alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of thioethers.
Scientific Research Applications
2-(2-iso-Propylphenyl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-iso-Propylphenyl)ethanethiol involves its interaction with molecular targets through the thiol group. The compound can form covalent bonds with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Key Substituent | Notable Features |
|---|---|---|---|
| This compound | C₁₁H₁₆S | 2-iso-Propylphenyl (aromatic) | Aromatic ring enhances hydrophobicity and steric hindrance |
| 2-(N,N-Diethylamino)ethanethiol HCl | C₆H₁₆ClNS | Diethylamino (aliphatic, charged) | Hydrochloride salt increases water solubility |
| 2-(Ethylisopropylamino)ethanethiol | C₇H₁₇NS | Ethyl-isopropylamino (branched) | pH-dependent solubility due to amino group |
| 2-(Butylamino)ethanethiol | C₆H₁₅NS | Butylamino (linear alkyl) | Polar interactions dominate solubility |
Key Observations :
- Aromatic vs. Aliphatic Substituents: The 2-iso-propylphenyl group in the target compound introduces aromaticity, contrasting with the aliphatic amino groups in analogs. This difference significantly impacts electronic properties and solubility.
Solubility and Reactivity
- This compound : Predominantly hydrophobic due to the aromatic substituent, leading to low water solubility. Likely soluble in organic solvents (e.g., dichloromethane, toluene).
- 2-(N,N-Diethylamino)ethanethiol HCl: High water solubility owing to its hydrochloride salt form. Suitable for aqueous-phase reactions .
- 2-(Ethylisopropylamino)ethanethiol: Exhibits pH-dependent solubility; protonation of the amino group enhances polarity and water solubility .
- 2-(Butylamino)ethanethiol: Solubility varies with pH, favoring polar solvents when protonated. The linear alkyl chain offers less steric hindrance than branched analogs .
Reactivity Implications :
- The aromatic substituent in the target compound may stabilize intermediates via resonance, whereas amino-substituted analogs could participate in acid-base or coordination chemistry.
- Thiol group reactivity (e.g., disulfide formation) may be slower in the target compound due to steric shielding by the phenyl group .
Functional and Application Differences
- Pharmaceutical Potential: Amino-substituted analogs (e.g., 2-(Butylamino)ethanethiol) are explored for drug delivery due to pH-responsive behavior , whereas the target compound’s hydrophobicity may suit lipid-based formulations.
- Catalysis: The iso-propylphenyl group’s steric bulk could make the target compound effective in asymmetric catalysis, where spatial control is critical. Amino analogs might serve as ligands for metal coordination in aqueous systems .
Research Findings and Limitations
- Stability : The aromatic group likely enhances oxidative stability compared to aliphatic thiols, which are prone to disulfide formation.
- Synthetic Utility: Its hydrophobicity may favor reactions in nonpolar media, contrasting with amino-substituted thiols used in polar environments.
Contradictions and Gaps :
- discusses unrelated drospirenone impurities, underscoring the need for targeted studies on the compound’s pharmacological profile.
- The provided data lack quantitative metrics (e.g., logP, pKa), necessitating experimental validation of solubility and reactivity predictions.
Biological Activity
2-(2-iso-Propylphenyl)ethanethiol, a thiol compound, has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H18S, characterized by a thiol (-SH) functional group attached to a phenyl ring with an isopropyl substituent. This structure allows the compound to participate in diverse chemical reactions, including oxidation and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, thereby altering their function. The compound may also engage in redox reactions that influence cellular processes and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation : The thiol group can react with electrophilic centers in biomolecules, leading to modifications that may enhance or inhibit their activity.
- Redox Activity : The ability to participate in oxidation-reduction reactions can affect cellular redox states and signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence supporting its role in modulating inflammatory responses.
- Antioxidant Activity : The compound's ability to act as an antioxidant has been explored, indicating potential protective effects against oxidative stress.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus when tested in vitro. The mechanism suggested involves disruption of bacterial cell membranes due to thiol reactivity .
- Anti-inflammatory Research : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(2-isopropylphenyl)ethanethiol | C12H18S | Antimicrobial, anti-inflammatory |
| 2-isopropylphenol | C10H14O | Antimicrobial |
| 3-(isopropylthio)propanoic acid | C10H18O2S | Anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
